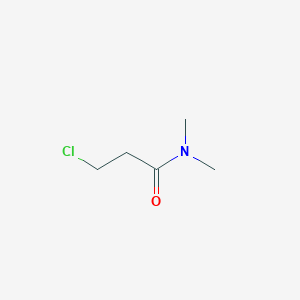

3-chloro-N,N-dimethylpropanamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-chloro-N,N-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10ClNO/c1-7(2)5(8)3-4-6/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZJYYPUOUHCAGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70390864 | |

| Record name | 3-chloro-N,N-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17268-49-4 | |

| Record name | 3-chloro-N,N-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-N,N-dimethylpropanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Literature of 2,6-Diaminopyrimidin-4(3H)-one

An important clarification regarding your request: The CAS number 5407-04-5 provided corresponds to 3-Dimethylaminopropyl chloride hydrochloride . The chemical name, 2,6-Diamino-4,5-dihydro-4-oxopyrimidine , refers to a different chemical entity.

This guide will focus on the synthesis and literature review for 2,6-Diaminopyrimidin-4(3H)-one (also known as 2,6-diamino-4-hydroxypyrimidine), which is the common and stable tautomer of the requested 2,6-Diamino-4,5-dihydro-4-oxopyrimidine. This compound is a key intermediate in the synthesis of various biologically active molecules.

This technical guide provides a comprehensive overview of the synthesis, properties, and applications of 2,6-Diaminopyrimidin-4(3H)-one. It is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Chemical Properties and Identification

| Property | Value | Reference |

| Chemical Name | 2,6-Diaminopyrimidin-4(3H)-one | |

| Synonyms | 2,6-Diamino-4-hydroxypyrimidine | [1][2] |

| CAS Number | 143504-99-8 | [3] |

| Molecular Formula | C₄H₆N₄O | [3] |

| Molecular Weight | 126.12 g/mol | [3] |

| Appearance | White solid | [4] |

| Melting Point | >250 °C | [5] |

Synthesis of 2,6-Diaminopyrimidin-4(3H)-one

A common and efficient method for the synthesis of 2,6-Diaminopyrimidin-4(3H)-one involves the condensation of guanidine with an active methylene compound, typically a cyanoacetate derivative.

Reaction Scheme:

Figure 1: Synthesis of 2,6-Diaminopyrimidin-4(3H)-one.

Experimental Protocol:

A detailed experimental protocol for the synthesis of 2,6-Diaminopyrimidin-4(3H)-one is described as follows:

-

To a stirred solution of sodium methoxide (10.46 mol) in methanol (2 L) at a temperature below 20°C, add guanidinium chloride (5.23 mol) and methyl cyanoacetate (5.49 mol).

-

The reaction mixture is stirred for 15 minutes at 10-20°C.

-

The mixture is then heated to reflux and maintained at this temperature for 8 hours.

-

After the reaction is complete, the solvent is removed by distillation under vacuum at a temperature below 60°C.

-

Water (2 L) is added to the resulting residue.

-

The pH of the reaction mass is adjusted to 7-8 using concentrated HCl (approximately 550 mL).

-

The precipitated product is collected by filtration, washed with water, and dried to yield 2,6-Diaminopyrimidin-4(3H)-one.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 94% | |

| Melting Point | 286-287 °C (decomposed) | |

| ¹H-NMR (400 MHz, DMSO-d₆) | δ 5.69 (s, 1H), 6.31 (s, 2H), 6.57 (s, 2H) |

Literature Review and Applications

2,6-Diaminopyrimidin-4(3H)-one is a versatile intermediate in the synthesis of a wide range of biologically active compounds, particularly in the development of pharmaceuticals.

3.1. Intermediate in Pharmaceutical Synthesis:

This pyrimidine derivative is a crucial building block for the synthesis of various therapeutic agents. A notable application is in the synthesis of Minoxidil , a potent antihypertensive agent also widely used for treating alopecia.[1] The synthesis of Minoxidil from 2,6-Diaminopyrimidin-4(3H)-one involves a multi-step process.

Figure 2: Synthetic pathway to Minoxidil.

Furthermore, 2,6-diaminopyrimidin-4(3H)-one serves as a starting material for the synthesis of substituted pyrrolo[2,3-d]pyrimidines, which are key components in the creation of antifolate drugs like Pemetrexed .[6] Pemetrexed is a multi-targeted antifolate used in the treatment of various cancers.

3.2. Biological Activities of Derivatives:

Derivatives of 2,6-diaminopyrimidine exhibit a broad spectrum of biological activities. These include:

-

Anticancer Activity: Diaminopyrimidine derivatives have been designed and synthesized as potent inhibitors of Focal Adhesion Kinase (FAK), a protein involved in tumor development.[7] Some of these compounds have shown significant antiproliferative activities against cancer cell lines.[7]

-

Antitubercular Activity: Novel 2,4-diaminopyrimidine derivatives have been synthesized and evaluated for their anti-tubercular properties.[4]

-

Antiviral and Antitumor Agents: The 2,6-diamino substitution pattern on the pyrimidine ring is associated with potential antiviral and antitumor properties.[3]

-

Dihydrofolate Reductase (DHFR) Inhibitors: Many derivatives of diaminopyrimidines are known to be potent inhibitors of dihydrofolate reductase, an enzyme crucial for the synthesis of nucleic acids and amino acids.[8] This makes them effective as antimicrobial and anticancer agents.

-

Kinase Inhibitors: The diaminopyrimidine scaffold is a common feature in various kinase inhibitors, which are a major class of targeted cancer therapies.[7]

Experimental Workflow for Biological Evaluation:

The biological evaluation of newly synthesized diaminopyrimidine derivatives typically follows a structured workflow.

Figure 3: Drug discovery workflow for diaminopyrimidine derivatives.

Conclusion

2,6-Diaminopyrimidin-4(3H)-one is a fundamentally important heterocyclic compound with significant applications in medicinal chemistry and drug development. Its straightforward synthesis and versatile reactivity make it an invaluable starting material for the creation of a diverse array of biologically active molecules. The continued exploration of new derivatives based on this pyrimidine scaffold holds considerable promise for the discovery of novel therapeutic agents targeting a range of diseases, including cancer and infectious diseases. The development of more efficient and environmentally friendly synthetic routes to this key intermediate will further enhance its utility in the pharmaceutical industry.

References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. Preparation method of 2, 4-diamino-6-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]

- 3. lookchem.com [lookchem.com]

- 4. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives [mdpi.com]

The Enigmatic Role of 3-chloro-N,N-dimethylpropanamide in Organic Synthesis: A Mechanistic Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-chloro-N,N-dimethylpropanamide is a bifunctional organic molecule poised for significant application in synthetic chemistry, particularly in the development of novel pharmaceutical and agrochemical compounds. While specific, in-depth research on this particular amide is nascent, its structural motifs—a reactive alkyl chloride and a tertiary amide—suggest a predictable yet versatile reactivity profile. This technical guide elucidates the core mechanism of action for this compound in organic reactions, drawing upon established principles of organic chemistry and data from analogous N-substituted chloropropanamides. The primary pathway discussed is nucleophilic substitution, with considerations for potential intramolecular cyclization. This document aims to provide a foundational understanding for researchers looking to leverage this compound in their synthetic endeavors.

Introduction

The quest for novel molecular architectures with tailored biological activities is a driving force in modern drug discovery and materials science. Halogenated amides, such as this compound, represent a class of versatile building blocks. The presence of a chlorine atom on the propyl chain introduces an electrophilic center, susceptible to attack by a wide array of nucleophiles. This reactivity allows for the facile introduction of diverse functional groups, enabling the construction of complex molecular frameworks. This whitepaper will delve into the theoretical underpinnings of this compound's reactivity, providing a predictive framework for its application in organic synthesis.

Core Mechanism of Action: Nucleophilic Substitution

The principal mechanism of action for this compound in organic reactions is nucleophilic substitution at the carbon atom bonded to the chlorine. This reaction involves the displacement of the chloride ion (a good leaving group) by a nucleophile. The specific pathway, whether Sₙ1 or Sₙ2, is dictated by the reaction conditions and the nature of the nucleophile.

The Sₙ2 Pathway: A Concerted Approach

Given that the chlorine atom is attached to a primary carbon, the Sₙ2 (bimolecular nucleophilic substitution) mechanism is the most probable pathway under most conditions. This mechanism is a one-step, concerted process where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the chloride ion.

Key Characteristics of the Sₙ2 Reaction:

-

Kinetics: The reaction rate is dependent on the concentration of both the this compound and the nucleophile (second-order kinetics).

-

Stereochemistry: If the carbon were chiral, the reaction would proceed with an inversion of stereochemistry.

-

Solvent Effects: Polar aprotic solvents (e.g., acetone, DMF, DMSO) are generally preferred as they solvate the cation of the nucleophilic salt without strongly solvating the nucleophile, thus enhancing its reactivity.

Caption: General Sₙ2 reaction pathway for this compound.

Potential for Sₙ1 Pathway

While less likely for a primary alkyl halide, an Sₙ1 (unimolecular nucleophilic substitution) mechanism could be favored under specific conditions, such as in the presence of a strong Lewis acid catalyst and a polar protic solvent. This two-step process involves the formation of a carbocation intermediate.

Intramolecular Cyclization: A Competing Pathway

Under basic conditions, an alternative reaction pathway for this compound is intramolecular cyclization. The amide oxygen, once deprotonated, can act as an internal nucleophile, attacking the electrophilic carbon bearing the chlorine. This would lead to the formation of a five-membered lactam ring.

Caption: Potential intramolecular cyclization of this compound.

Quantitative Data and Experimental Protocols

As of the date of this publication, specific quantitative data (e.g., reaction kinetics, yields with various nucleophiles) and detailed experimental protocols for reactions involving this compound are not widely available in peer-reviewed literature. The data presented below is a generalized representation based on the reactivity of similar chloro-functionalized amides.

| Nucleophile | Product Type | Typical Solvent | General Reaction Conditions |

| Azide (N₃⁻) | Alkyl Azide | DMF, DMSO | 50-80 °C, 4-12 h |

| Cyanide (CN⁻) | Alkyl Nitrile | Acetone, Ethanol | Reflux, 6-24 h |

| Alkoxides (RO⁻) | Ether | Corresponding Alcohol | Room Temp to Reflux, 2-12 h |

| Amines (R₂NH) | Tertiary Amine | Acetonitrile, Ethanol | 60-100 °C, 8-48 h |

Table 1: Generalized Reaction Parameters for Nucleophilic Substitution of this compound.

General Experimental Protocol for Nucleophilic Substitution

The following is a generalized protocol for a typical Sₙ2 reaction with this compound. Note: This is a template and requires optimization for specific nucleophiles and desired products.

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and a suitable polar aprotic solvent (e.g., DMF, 5-10 mL per mmol of substrate).

-

Addition of Nucleophile: Add the nucleophile (1.1-1.5 eq). If the nucleophile is a salt, ensure it is finely powdered and dry.

-

Reaction Conditions: Heat the reaction mixture to the desired temperature (typically between 50-100 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.

Caption: Generalized experimental workflow for nucleophilic substitution.

Applications in Drug Development and Synthesis

The reactivity of this compound makes it an attractive intermediate for the synthesis of a variety of target molecules in drug development. The ability to introduce nitrogen-, oxygen-, and carbon-based nucleophiles allows for the construction of diverse chemical libraries for screening. Potential applications include the synthesis of novel scaffolds for kinase inhibitors, GPCR modulators, and other biologically active compounds.

Conclusion

While direct experimental data on this compound is limited, its chemical structure strongly suggests that its primary mechanism of action in organic reactions is nucleophilic substitution, predominantly via an Sₙ2 pathway. The potential for intramolecular cyclization under basic conditions adds to its synthetic utility. This whitepaper provides a foundational, albeit predictive, guide for researchers. It is anticipated that as this versatile building block gains more attention, a wealth of specific experimental data will emerge, further solidifying its role in modern organic synthesis.

Disclaimer: This document is intended for informational purposes for a professional audience. All laboratory work should be conducted with appropriate safety precautions and under the supervision of a qualified chemist. The reaction conditions provided are generalized and require optimization for specific applications.

A Technical Guide to the Solubility of 3-chloro-N,N-dimethylpropanamide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility profile of 3-chloro-N,N-dimethylpropanamide. Due to a notable absence of specific quantitative solubility data in published literature for this compound, this document provides a comprehensive theoretical solubility assessment based on its molecular structure. Furthermore, it presents a detailed, generalized experimental protocol for determining the solubility of organic compounds, enabling researchers to generate empirical data. This guide includes a predictive solubility table and a procedural workflow diagram to facilitate laboratory application.

Introduction and Theoretical Solubility Profile

This compound is a halogenated amide with the molecular formula C₅H₁₀ClNO. Its structure consists of a polar N,N-dimethylpropanamide head and a short, chlorinated alkyl tail. The solubility of a compound is primarily governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.

The key structural features influencing the solubility of this compound are:

-

Amide Group: The tertiary amide group is highly polar and can act as a hydrogen bond acceptor. This feature promotes solubility in polar solvents.

-

Alkyl Chain: The three-carbon chain is nonpolar.

-

Chlorine Atom: The electronegative chlorine atom adds to the overall polarity of the molecule.

Based on these features, a predicted solubility profile can be established. The compound is expected to be most soluble in polar aprotic solvents and polar protic solvents. Its solubility in water is anticipated to be significant, though potentially not complete miscibility due to the influence of the chloropropyl group. Conversely, it is expected to have poor solubility in nonpolar solvents.

Important Note: It is crucial to distinguish this compound from the similarly named 3-chloro-N,N-dimethylpropan-1-amine . The latter is a tertiary amine (C₅H₁₂ClN) with different chemical and physical properties, including solubility. Data for the amine, which is sometimes reported as "slightly soluble in water," should not be used for the amide.[1][2]

Predicted Solubility in Common Laboratory Solvents

The following table summarizes the predicted solubility of this compound. This information is derived from theoretical principles and should be confirmed by experimental validation.

| Solvent Category | Solvent Name | Predicted Solubility | Rationale |

| Polar Protic | Water | Soluble | The polar amide group can hydrogen bond with water, likely overcoming the small hydrophobic tail. |

| Methanol | Very Soluble/Miscible | Small polar alcohol, highly compatible with the polar amide. | |

| Ethanol | Very Soluble/Miscible | Similar to methanol, effective at solvating the molecule. | |

| Isopropanol | Soluble | Good solubility expected, though potentially less than methanol or ethanol due to increased alkyl character. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Very Soluble/Miscible | Highly polar aprotic solvent, excellent for solvating polar amides. |

| Dimethylformamide (DMF) | Very Soluble/Miscible | Structurally similar to the solute's amide portion, promoting strong intermolecular forces. | |

| Acetone | Very Soluble/Miscible | A versatile polar aprotic solvent capable of dissolving a wide range of polar organic compounds. | |

| Acetonitrile | Very Soluble/Miscible | A polar aprotic solvent that should readily dissolve the compound. | |

| Nonpolar | Hexane | Insoluble | The high polarity of the amide group is incompatible with the nonpolar nature of hexane. |

| Toluene | Sparingly Soluble | Aromatic ring provides some polarizability but is generally insufficient to dissolve the polar amide. | |

| Other | Dichloromethane (DCM) | Soluble | Intermediate polarity allows it to solvate both the polar head and the chlorinated tail effectively. |

| Diethyl Ether | Sparingly Soluble | Low polarity and limited ability to engage in strong dipole-dipole interactions with the amide. |

Experimental Protocol for Solubility Determination

The following is a generalized experimental procedure for determining the solubility of a solid compound like this compound in a liquid solvent. This protocol is based on standard laboratory techniques for qualitative and semi-quantitative solubility assessment.[3][4][5]

3.1. Materials and Equipment

-

This compound (solute)

-

Selected solvents (e.g., water, ethanol, hexane)

-

Small test tubes or vials (e.g., 13x100 mm)

-

Calibrated pipettes or graduated cylinders

-

Analytical balance

-

Spatula

-

Vortex mixer

-

pH paper (for aqueous solutions)

3.2. Procedure

-

Solvent Measurement: Add a precise volume (e.g., 1.0 mL) of the chosen solvent to a clean, dry test tube.[4]

-

Initial Solute Addition: Weigh a small, precise amount of this compound (e.g., 10 mg) and add it to the test tube.

-

Mixing: Vigorously mix the contents of the test tube using a vortex mixer for a set period (e.g., 60 seconds) to ensure thorough interaction between the solute and solvent.[4]

-

Observation: After mixing, allow the solution to stand for a moment and observe.

-

Soluble: The solid dissolves completely, leaving a clear, homogenous solution.

-

Insoluble: The solid does not dissolve, and particles are visible, either suspended or settled at the bottom.

-

Partially/Sparingly Soluble: A portion of the solid dissolves, but some remains undissolved.

-

-

Incremental Addition (for quantitative estimation): If the initial amount dissolves completely, continue adding pre-weighed portions of the solute (e.g., 10 mg increments), mixing thoroughly after each addition. Continue until the solute no longer dissolves, and a saturated solution is formed.

-

Quantification: The solubility can be expressed as the total mass of solute dissolved in the specific volume of solvent (e.g., mg/mL).

-

pH Test (for water solubility): If the compound is found to be water-soluble, test the pH of the resulting solution with litmus or pH paper to determine if the compound is acidic, basic, or neutral in nature.[5]

-

Record Results: Meticulously record the solvent used, the temperature of the experiment, and the observed solubility.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the logical steps for determining the solubility of an organic compound.

Caption: Workflow for determining the solubility of a solid in a liquid solvent.

References

Spectroscopic Profile of 3-chloro-N,N-dimethylpropanamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 3-chloro-N,N-dimethylpropanamide, a valuable chemical intermediate in various synthetic pathways. This document details the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for acquiring such spectra. The information presented herein is intended to serve as a foundational resource for the identification, characterization, and utilization of this compound in research and development.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on established principles of spectroscopy and typical values for the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.8 | Triplet | 2H | -CH₂-Cl |

| ~2.9 | Triplet | 2H | -CH₂-C(O) |

| ~2.95 | Singlet | 3H | -N(CH₃)₂ |

| ~3.05 | Singlet | 3H | -N(CH₃)₂ |

Note: The two N-methyl groups are diastereotopic due to hindered rotation around the amide C-N bond, and are therefore expected to be chemically non-equivalent, appearing as two distinct singlets.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C=O (Amide) |

| ~40 | -CH₂-Cl |

| ~38 | -CH₂-C(O) |

| ~37 | -N(CH₃)₂ |

| ~35 | -N(CH₃)₂ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1650 | Strong | C=O stretch (Amide) |

| ~1400 | Medium | C-N stretch |

| ~750 | Medium-Strong | C-Cl stretch |

| ~2950-2850 | Medium | C-H stretch (Alkyl) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment Ion |

| 135/137 | [M]⁺ (Molecular ion, with ³⁵Cl/³⁷Cl isotopes) |

| 100 | [M - Cl]⁺ |

| 72 | [C₃H₆NO]⁺ |

| 44 | [C₂H₆N]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data of a small organic molecule like this compound.

NMR Spectroscopy

2.1.1. Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a standard 5 mm NMR tube.

2.1.2. ¹H NMR Acquisition:

-

The NMR spectrometer is typically operated at a frequency of 300-500 MHz.

-

Acquire the spectrum at room temperature.

-

Typical parameters include a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

Process the Free Induction Decay (FID) with an exponential window function to improve the signal-to-noise ratio.

2.1.3. ¹³C NMR Acquisition:

-

The spectrometer is operated at a corresponding frequency (e.g., 75-125 MHz for a 300-500 MHz ¹H instrument).

-

Employ proton decoupling to simplify the spectrum.

-

A larger number of scans (hundreds to thousands) is typically required compared to ¹H NMR due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy

-

Ensure the Attenuated Total Reflectance (ATR) crystal of the FT-IR spectrometer is clean.

-

Record a background spectrum.

-

Place a small amount of the liquid or solid sample directly on the ATR crystal.

-

Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Process the data to obtain a transmittance or absorbance spectrum.

Mass Spectrometry

-

Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol, acetonitrile) into the mass spectrometer.

-

For Electron Ionization (EI), the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion to generate the mass spectrum.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis and structure elucidation of an organic compound like this compound.

reactivity and stability studies of 3-chloro-N,N-dimethylpropanamide

An In-depth Technical Guide to the Reactivity and Stability of 3-chloro-N,N-dimethylpropanamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity and stability of this compound, a key intermediate in various synthetic processes. Due to the limited availability of specific experimental data for this compound, this guide draws upon established principles of organic chemistry and data from structurally analogous compounds, such as other short-chain haloalkanamides and N,N-dimethylamides. The primary degradation pathways, including hydrolysis and potential intramolecular cyclization, are discussed in detail. Furthermore, this document outlines standardized experimental protocols for conducting forced degradation and stability studies, crucial for the development and registration of new chemical entities and drug products. All quantitative data from related compounds is summarized in structured tables, and key experimental workflows and reaction pathways are visualized using diagrams.

Introduction

This compound is a halogenated amide of interest in organic synthesis and potentially in the development of pharmaceuticals and other specialty chemicals. Its structure, featuring a reactive alkyl chloride and an amide functional group, dictates its chemical behavior. Understanding the reactivity and stability of this molecule is paramount for its effective use in synthesis, for ensuring the safety and efficacy of any resulting products, and for defining appropriate storage and handling conditions.

This guide will explore the principal chemical transformations that this compound may undergo, with a focus on hydrolytic degradation and intramolecular reactions. It also provides a framework for the systematic investigation of its stability through forced degradation studies, in line with regulatory expectations for pharmaceutical development.

Predicted Reactivity of this compound

The chemical reactivity of this compound is primarily governed by the electrophilic carbon atom attached to the chlorine and the amide functional group.

Hydrolysis

Hydrolysis is a major anticipated degradation pathway for this compound. This reaction can be catalyzed by both acid and base.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, increasing the electrophilicity of the carbonyl carbon. This facilitates nucleophilic attack by water, leading to cleavage of the amide bond to yield 3-chloropropanoic acid and dimethylamine.

-

Base-Catalyzed Hydrolysis: In the presence of a base, the hydroxide ion acts as a nucleophile, attacking the carbonyl carbon. This can lead to the formation of a tetrahedral intermediate that collapses to give 3-chloropropanoate and dimethylamine. Additionally, a competing SN2 reaction can occur where the hydroxide ion displaces the chloride ion to form 3-hydroxy-N,N-dimethylpropanamide. The prevailing mechanism will depend on the reaction conditions and the relative reactivity of the carbonyl carbon and the carbon bearing the chlorine atom.

Studies on related chloroacetamides have shown that hydrolysis can proceed via either intermolecular SN2 reaction, resulting in a hydroxy-substituted derivative, or through amide cleavage. The specific pathway is influenced by the substituents on the amide.

Intramolecular Cyclization

A significant potential reaction for this compound is intramolecular cyclization. Under basic conditions, the amide nitrogen can be deprotonated, and the resulting anion can act as an internal nucleophile, displacing the chloride ion to form a four-membered ring, a β-lactam (azetidin-2-one). The formation of β-lactams from 3-halopropanamides is a known synthetic route.

Stability Studies

To experimentally determine the stability of this compound, a series of forced degradation studies should be conducted. These studies expose the compound to a range of stress conditions to identify potential degradation products and pathways.

Forced Degradation Studies

Forced degradation studies are essential to develop and validate stability-indicating analytical methods. The following conditions are typically employed:

-

Acidic Hydrolysis: Treatment with a mineral acid (e.g., 0.1 M HCl) at elevated temperatures.

-

Basic Hydrolysis: Treatment with a strong base (e.g., 0.1 M NaOH) at elevated temperatures.

-

Oxidative Degradation: Exposure to an oxidizing agent (e.g., 3% H₂O₂) at room temperature or elevated temperatures.

-

Thermal Degradation: Heating the solid compound at a high temperature (e.g., 60-80°C).

-

Photostability: Exposure to a combination of visible and UV light, as per ICH Q1B guidelines.

The extent of degradation is typically monitored by a stability-indicating HPLC method, aiming for 5-20% degradation to ensure that the primary degradation products are formed without excessive secondary degradation.

Data Presentation

| Stress Condition | Reagent/Condition | Temperature | Duration | Potential Degradation Products |

| Acidic Hydrolysis | 0.1 M - 1 M HCl | Room Temp. to 80°C | 2 hours - 7 days | 3-chloropropanoic acid, Dimethylamine |

| Basic Hydrolysis | 0.1 M - 1 M NaOH | Room Temp. to 80°C | 2 hours - 7 days | 3-chloropropanoate, Dimethylamine, 3-hydroxy-N,N-dimethylpropanamide, β-lactam |

| Oxidative Degradation | 3 - 30% H₂O₂ | Room Temp. to 60°C | 24 hours - 7 days | N-oxides, other oxidation products |

| Thermal Degradation | Dry Heat | 60°C - 105°C | 24 hours - 7 days | Various decomposition products |

| Photodegradation | ICH Q1B compliant light source | Ambient | As per ICH guidelines | Photolytic cleavage or rearrangement products |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the stability of this compound.

Protocol for Forced Degradation Study

Objective: To identify the degradation products of this compound under various stress conditions and to develop a stability-indicating analytical method.

Materials:

-

This compound

-

Hydrochloric acid (HCl), 1 M and 0.1 M

-

Sodium hydroxide (NaOH), 1 M and 0.1 M

-

Hydrogen peroxide (H₂O₂), 30%

-

Methanol, HPLC grade

-

Water, HPLC grade

-

pH meter

-

HPLC system with a UV detector

-

Photostability chamber

-

Oven

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

-

Acidic Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 1 M HCl.

-

Heat the solution at 80°C for 24 hours.

-

Cool the solution to room temperature and neutralize with 1 M NaOH.

-

Dilute to a final concentration of 0.1 mg/mL with mobile phase for HPLC analysis.

-

-

Basic Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

-

Heat the solution at 80°C for 24 hours.

-

Cool the solution to room temperature and neutralize with 1 M HCl.

-

Dilute to a final concentration of 0.1 mg/mL with mobile phase for HPLC analysis.

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.

-

Keep the solution at room temperature for 24 hours.

-

Dilute to a final concentration of 0.1 mg/mL with mobile phase for HPLC analysis.

-

-

Thermal Degradation (Solid State):

-

Place a known amount of solid this compound in an oven at 80°C for 48 hours.

-

After exposure, dissolve the sample in methanol to prepare a 1 mg/mL solution.

-

Dilute to a final concentration of 0.1 mg/mL with mobile phase for HPLC analysis.

-

-

Photostability Testing:

-

Expose the solid compound and a solution in quartz cuvettes to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

Prepare a control sample wrapped in aluminum foil to protect it from light.

-

After exposure, prepare solutions for HPLC analysis as described above.

-

-

HPLC Analysis:

-

Analyze all samples using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products.

-

Protocol for Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Initial Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Determined by UV scan of the parent compound (e.g., 210 nm).

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

Procedure:

-

Inject the unstressed sample solution to determine the retention time of the parent compound.

-

Inject the stressed samples from the forced degradation study.

-

Evaluate the chromatograms for the appearance of new peaks (degradation products) and the resolution between the parent peak and the new peaks.

-

Optimize the mobile phase composition, gradient, pH, and column temperature to achieve adequate separation (resolution > 1.5) for all peaks.

-

Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Mandatory Visualizations

Caption: Workflow for Forced Degradation Studies.

Caption: Potential Reactivity Pathways.

Conclusion

While specific reactivity and stability data for this compound are not extensively published, a comprehensive understanding of its likely behavior can be inferred from the chemistry of related compounds. The primary modes of degradation are anticipated to be hydrolysis of the amide bond and nucleophilic substitution at the chlorinated carbon. Intramolecular cyclization to form a β-lactam is also a plausible reaction pathway under basic conditions.

For drug development professionals, it is imperative to conduct thorough forced degradation and stability studies as outlined in this guide. The provided protocols offer a robust starting point for these investigations. The resulting data will be critical for the development of stable formulations, the establishment of appropriate storage conditions and shelf-life, and for regulatory submissions. The use of a well-validated stability-indicating analytical method is the cornerstone of these studies, ensuring accurate and reliable data on the purity and degradation of this compound.

The Enigmatic Role of 3-chloro-N,N-dimethylpropanamide in Medicinal Chemistry: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature and databases contain limited specific information regarding the direct applications of 3-chloro-N,N-dimethylpropanamide (CAS: 17268-49-4) in medicinal chemistry. However, its structural isomer, 3-chloro-N,N-dimethylpropan-1-amine (CAS: 109-54-6) and its hydrochloride salt, is a widely documented and crucial intermediate in the synthesis of numerous blockbuster drugs. This technical guide will, therefore, focus on the extensive and well-established applications of this closely related and commercially significant compound, providing a comprehensive overview of its role in the development of key therapeutic agents. Furthermore, this guide will explore the broader context of the chloropropanamide scaffold in medicinal chemistry to offer valuable insights for drug discovery and development.

Introduction: The Versatile Chloro-Alkylamine Scaffold

The chloro-alkylamine moiety is a cornerstone in pharmaceutical synthesis, offering a reactive handle for the introduction of alkylamine side chains onto various molecular scaffolds. 3-chloro-N,N-dimethylpropan-1-amine hydrochloride, in particular, serves as a key building block for a range of drugs, primarily targeting the central nervous system.[1][2] Its utility stems from the presence of a reactive chlorine atom, which is susceptible to nucleophilic substitution, and a tertiary amine that can be crucial for biological activity and physicochemical properties.

Synthesis and Applications of 3-chloro-N,N-dimethylpropan-1-amine in Drug Manufacturing

3-chloro-N,N-dimethylpropan-1-amine is a pivotal intermediate in the synthesis of several important classes of drugs, including tricyclic antidepressants and antipsychotics.[2][3]

Tricyclic Antidepressants: Amitriptyline and Imipramine

Amitriptyline and Imipramine are tricyclic antidepressants that have been in clinical use for decades for the treatment of major depressive disorder and other conditions.[4][5] Both drugs function as serotonin-norepinephrine reuptake inhibitors, increasing the levels of these neurotransmitters in the synaptic cleft.[6][7] The synthesis of both these drugs utilizes 3-chloro-N,N-dimethylpropan-1-amine to introduce the essential dimethylaminopropyl side chain.[8][9][10]

Antipsychotics: Chlorpromazine

Chlorpromazine was one of the first antipsychotic drugs developed and is used in the treatment of schizophrenia and other psychotic disorders.[11] It primarily acts as a dopamine D2 receptor antagonist.[12][13] The synthesis of chlorpromazine also involves the incorporation of the dimethylaminopropyl side chain via 3-chloro-N,N-dimethylpropan-1-amine.

Quantitative Biological Data

The following table summarizes key quantitative data for the active pharmaceutical ingredients (APIs) synthesized using 3-chloro-N,N-dimethylpropan-1-amine.

| Drug | Drug Class | Primary Target(s) | Bioavailability | Protein Binding | Elimination Half-life |

| Amitriptyline | Tricyclic Antidepressant | SERT, NET | 45-53% | 96% | 21 hours[14] |

| Imipramine | Tricyclic Antidepressant | SERT, NET | - | - | - |

| Chlorpromazine | Antipsychotic | Dopamine D2 Receptor | - | - | - |

Experimental Protocols

General Synthesis of Tricyclic Antidepressants and Antipsychotics

The following diagram illustrates a generalized synthetic workflow for the production of tricyclic compounds using 3-chloro-N,N-dimethylpropan-1-amine.

Caption: Generalized synthetic pathway for tricyclic drugs.

Detailed Protocol for Amitriptyline Synthesis:

A common method for the synthesis of amitriptyline involves a Grignard reaction.[14]

-

Preparation of the Grignard Reagent: 3-chloro-N,N-dimethylpropan-1-amine is reacted with magnesium turnings in a suitable solvent like anhydrous tetrahydrofuran (THF) to form the corresponding Grignard reagent, 3-(dimethylamino)propylmagnesium chloride.

-

Reaction with Dibenzosuberone: The Grignard reagent is then added to a solution of dibenzosuberone in an appropriate solvent. The reaction mixture is typically stirred at room temperature or with gentle heating.

-

Dehydration: The resulting tertiary alcohol intermediate is then dehydrated, often by heating with an acid catalyst (e.g., hydrochloric acid), to form the exocyclic double bond characteristic of amitriptyline.

-

Workup and Purification: The reaction mixture is worked up by neutralization and extraction with an organic solvent. The crude product is then purified by crystallization or chromatography to yield pure amitriptyline.

In Vitro Biological Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[15][16]

Caption: Workflow for determining compound cytotoxicity via MTT assay.[17]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[17]

-

Compound Treatment: Treat the cells with various concentrations of the test compound.

-

Incubation: Incubate the plates for 72 hours.[17]

-

MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[17]

-

Formazan Formation: Incubate the cells for 1.5 hours at 37°C.[17]

-

Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[17]

-

Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 492 nm.[17]

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.

The broth microdilution method is a common technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[18][19]

Caption: Workflow for determining the Minimum Inhibitory Concentration.[19]

Protocol:

-

Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate with appropriate broth medium.[19]

-

Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., ~1.5 × 10^8 CFU/mL).[19]

-

Inoculation: Inoculate each well with the bacterial suspension.[19]

-

Incubation: Incubate the plates at 37°C for approximately 20 hours.[19]

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[19]

Signaling Pathways

Serotonin-Norepinephrine Reuptake Inhibition

Tricyclic antidepressants like amitriptyline and imipramine primarily act by blocking the reuptake of serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft. This leads to an increased concentration of these neurotransmitters, enhancing neurotransmission.[6][7][20]

Caption: Mechanism of action of tricyclic antidepressants.

Dopamine D2 Receptor Antagonism

Antipsychotics like chlorpromazine exert their effects by blocking dopamine D2 receptors in the brain.[12][13] This blockade helps to alleviate the positive symptoms of schizophrenia.[21]

Caption: Mechanism of action of dopamine antagonist antipsychotics.

Conclusion

While the direct medicinal chemistry applications of this compound remain to be fully elucidated in publicly accessible literature, its structural isomer, 3-chloro-N,N-dimethylpropan-1-amine, is an undeniably important and versatile intermediate in the pharmaceutical industry. Its role in the synthesis of key tricyclic antidepressants and antipsychotics highlights the significance of the chloro-alkylamine scaffold in drug design and development. The synthetic accessibility and reactivity of this building block have enabled the production of life-changing medications. Further research into the biological activities of other N-substituted chloropropanamides may yet reveal novel therapeutic applications for this class of compounds. This guide provides a foundational understanding for researchers and professionals in the field, underscoring the importance of key chemical intermediates in the creation of impactful medicines.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. nbinno.com [nbinno.com]

- 3. biosynth.com [biosynth.com]

- 4. Amitriptyline | C20H23N | CID 2160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Imipramine | C19H24N2 | CID 3696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 7. my.clevelandclinic.org [my.clevelandclinic.org]

- 8. ijnc.ir [ijnc.ir]

- 9. IMIPRAMINE synthesis - chemicalbook [chemicalbook.com]

- 10. Amitriptyline hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 11. Chlorpromazine - Wikipedia [en.wikipedia.org]

- 12. Dopamine receptor - Wikipedia [en.wikipedia.org]

- 13. my.clevelandclinic.org [my.clevelandclinic.org]

- 14. Amitriptyline - Wikipedia [en.wikipedia.org]

- 15. MTT assay protocol | Abcam [abcam.com]

- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 17. MTT (Assay protocol [protocols.io]

- 18. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 19. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 20. Selective Serotonin Reuptake Inhibitors (SSRI) Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Safety Profile of 3-chloro-N,N-dimethylpropanamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety, handling, and toxicity information for 3-chloro-N,N-dimethylpropanamide. The information presented herein is intended to support risk assessment and ensure safe laboratory practices when working with this compound. Due to a lack of publicly available, in-depth toxicological studies on this compound, this guide summarizes existing safety data sheet information and outlines the standard experimental protocols, based on OECD guidelines, that would be employed to determine its toxicological profile.

Physicochemical and Hazard Information

A summary of the known physical, chemical, and hazard properties of this compound is presented below. This information is critical for appropriate handling and storage.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₁₀ClNO |

| Molecular Weight | 135.59 g/mol |

| Appearance | Data not available |

| Boiling Point | Data not available |

| Melting Point | Data not available |

| Solubility | Data not available |

Table 2: GHS Hazard Classification for 3-chloro-N,N-dimethylpropan-1-amine hydrochloride *

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Note: Data is for the hydrochloride salt, which is closely related and provides the best available hazard information.

Safe Handling and Storage

Proper handling and storage procedures are paramount to minimizing exposure and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE) and Engineering Controls

-

Ventilation: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat. Ensure that skin is not exposed.

-

Respiratory Protection: If working outside of a fume hood or if aerosolization is possible, a NIOSH-approved respirator with an appropriate cartridge should be used.

Storage Requirements

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.

-

The storage area should be clearly labeled with the appropriate hazard warnings.

Spill and Emergency Procedures

In the event of a spill or exposure, follow these procedures:

-

Spill:

-

Evacuate the area.

-

Wear appropriate PPE, including respiratory protection.

-

Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

-

Ventilate the area and wash the spill site after material pickup is complete.

-

-

First Aid:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

-

Toxicological Profile and Experimental Protocols

Acute Oral Toxicity (OECD 423)

The "Harmful if swallowed" classification suggests an acute oral LD₅₀ in the range of 300 to 2000 mg/kg body weight. The Acute Toxic Class Method (OECD 423) is a stepwise procedure to estimate the LD₅₀.

Experimental Protocol (Based on OECD 423):

-

Test Animals: Typically, young adult female rats are used. Animals are fasted prior to dosing.

-

Dosing: The substance is administered orally by gavage at one of the fixed dose levels (5, 50, 300, or 2000 mg/kg).

-

Procedure: A group of three animals is dosed at the starting dose. The outcome (mortality or survival) determines the next step, which could be dosing another three animals at a lower or higher dose.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.

-

Endpoint: The LD₅₀ is estimated based on the mortality observed at different dose levels. A necropsy of all animals is performed at the end of the study.

Skin Irritation (OECD 404)

The "Causes skin irritation" classification indicates that the substance produces reversible inflammatory changes in the skin.

Experimental Protocol (Based on OECD 404):

-

Test Animals: Albino rabbits are typically used.

-

Application: A small area of the animal's back is clipped free of fur. 0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to the skin under a gauze patch.

-

Exposure: The patch is held in place with a semi-occlusive dressing for 4 hours.

-

Observation: After 4 hours, the patch is removed, and the skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

Scoring: The severity of erythema and edema is scored, and the mean scores are used to classify the substance's irritation potential.

Eye Irritation (OECD 405)

The "Causes serious eye irritation" classification implies that the substance produces significant, but reversible, changes in the eye.

Experimental Protocol (Based on OECD 405):

-

Test Animals: Albino rabbits are the standard model.

-

Application: A single dose of 0.1 mL (for liquids) or not more than 100 mg (for solids) is instilled into the conjunctival sac of one eye. The other eye serves as a control.

-

Observation: The eyes are examined for corneal opacity, iritis, and conjunctival redness and chemosis (swelling) at 1, 24, 48, and 72 hours after application.

-

Scoring: The ocular lesions are scored according to a standardized system. The reversibility of the effects is also assessed.

Genotoxicity (Ames Test - OECD 471)

No data on the genotoxic potential of this compound is publicly available. A standard initial screening test for mutagenicity is the bacterial reverse mutation assay, or Ames test.

Experimental Protocol (Based on OECD 471):

-

Test System: Histidine-requiring strains of Salmonella typhimurium and a tryptophan-requiring strain of Escherichia coli are used.

-

Procedure: The bacterial strains are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 mix from rat liver).

-

Endpoint: The test measures the ability of the substance to cause mutations that restore the bacteria's ability to synthesize the required amino acid, leading to the growth of revertant colonies.

-

Interpretation: A substance is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies.

Potential Mechanism of Toxicity and Signaling Pathways

As a chloro-substituted amide, this compound can be classified as an alkylating agent. Alkylating agents are electrophilic compounds that can react with nucleophilic sites in cells.

The primary target for many alkylating agents is DNA. They can form covalent bonds with DNA bases, leading to DNA damage. Monofunctional alkylating agents, like this compound is presumed to be, typically add an alkyl group to a single base. This can lead to base mispairing during DNA replication, DNA strand breaks, and the activation of DNA damage response pathways.

Conclusion

This compound is a chemical intermediate for which detailed public toxicological data is scarce. The available information for its hydrochloride salt indicates that it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. Safe handling practices, including the use of appropriate personal protective equipment and engineering controls, are essential to minimize risk. While specific experimental data is lacking, this guide provides an overview of the standard methodologies that would be used to assess its toxicity. As with any chemical with an incomplete toxicological profile, it should be handled with a high degree of caution. Researchers are encouraged to seek out any new toxicological data as it becomes available.

An In-depth Technical Guide to 3-chloro-N,N-dimethylpropanamide: Synthesis and Historical Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-chloro-N,N-dimethylpropanamide, a halogenated amide of interest in organic synthesis and potentially in drug development. Due to the limited publicly available information on its specific discovery and historical synthesis, this document focuses on the most chemically sound and referenced methods for its preparation. The guide details the probable synthetic pathways, including the preparation of its key precursor, 3-chloropropionyl chloride, and its subsequent amidation. Experimental protocols, quantitative data from analogous reactions, and safety considerations are presented. This whitepaper aims to serve as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences.

Introduction and Historical Context

The specific historical details surrounding the initial discovery and synthesis of this compound are not well-documented in readily accessible scientific literature. However, its structural components, a B-chloro amide, suggest its utility as a versatile chemical intermediate. Halogenated amides are a well-established class of compounds in organic synthesis, often serving as precursors for the introduction of various functional groups through nucleophilic substitution of the halogen. The N,N-dimethylamide moiety is a common feature in many biologically active molecules and pharmaceuticals due to its metabolic stability and influence on solubility and pharmacokinetic properties. It is plausible that this compound has been synthesized and utilized in various research and development settings as a building block for more complex molecules. Its relevance can be inferred from the use of its precursor, 3-chloropropionyl chloride, in the synthesis of a variety of compounds.[1][2][3]

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 17268-49-4 | |

| Molecular Formula | C5H10ClNO | |

| Molecular Weight | 135.59 g/mol | |

| IUPAC Name | This compound | |

| Appearance | Not specified (likely a liquid or low-melting solid) | |

| Boiling Point | Not specified | |

| Melting Point | Not specified | |

| Density | Not specified | |

| Solubility | Expected to be soluble in organic solvents. |

Synthesis of this compound

The most logical and widely practiced method for the synthesis of N,N-disubstituted amides is the reaction of an acyl chloride with a secondary amine. Therefore, the synthesis of this compound is best approached through a two-step process:

-

Synthesis of 3-chloropropionyl chloride: This key intermediate can be prepared from 3-chloropropionic acid.

-

Amidation of 3-chloropropionyl chloride: The resulting acyl chloride is then reacted with dimethylamine to yield the final product.

Step 1: Synthesis of 3-chloropropionyl chloride

3-chloropropionyl chloride is a commercially available reagent, but it can also be synthesized in the laboratory from 3-chloropropionic acid using a variety of chlorinating agents. Thionyl chloride (SOCl₂) and phosphorus trichloride (PCl₃) are commonly used for this transformation.[4] A patent describes a method for preparing 3-chloropropionyl chloride from acrylic acid and thionyl chloride in the presence of a basic organic compound.[3] Another patent details the synthesis from 3-chloropropionic acid and phosphorus trichloride.[4]

Reaction Scheme for Step 1:

Caption: Synthesis of 3-chloropropionyl chloride.

Experimental Protocol (Representative):

This protocol is based on a patented method for the synthesis of 3-chloropropionyl chloride.[4]

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Quantity (g) |

| 3-Chloropropionic acid | 108.52 | 1.0 | 108.5 |

| Phosphorus trichloride | 137.33 | 0.5 | 68.7 |

Procedure:

-

In a fume hood, a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases is charged with 3-chloropropionic acid.

-

Phosphorus trichloride is added dropwise to the 3-chloropropionic acid with stirring.

-

The reaction mixture is heated to 50-90 °C. The progress of the reaction can be monitored by gas chromatography.[4]

-

After the reaction is complete, the crude 3-chloropropionyl chloride is purified by distillation.

Quantitative Data:

| Parameter | Value | Reference |

| Reactant Ratio (PCl₃:Acid) | 0.5:1 to 3:1 (molar ratio) | [4] |

| Reaction Temperature | 50-90 °C | [4] |

| Yield | High | [4] |

Step 2: Synthesis of this compound

The amidation of 3-chloropropionyl chloride with dimethylamine is a standard nucleophilic acyl substitution reaction. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Reaction Scheme for Step 2:

Caption: Synthesis of this compound.

Experimental Protocol (Proposed):

This proposed protocol is based on general procedures for the acylation of secondary amines with acyl chlorides.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Quantity (g/mL) |

| 3-Chloropropionyl chloride | 126.98 | 0.1 | 12.7 g |

| Dimethylamine (2M in THF) | 45.08 | 0.11 | 55 mL |

| Triethylamine | 101.19 | 0.12 | 16.7 mL |

| Dichloromethane (DCM) | - | - | 100 mL |

Procedure:

-

In a fume hood, a flame-dried round-bottom flask is charged with a solution of dimethylamine in THF.

-

The flask is cooled to 0 °C in an ice bath.

-

Triethylamine is added to the solution.

-

A solution of 3-chloropropionyl chloride in dichloromethane is added dropwise to the stirred amine solution at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound can be purified by vacuum distillation or column chromatography.

Quantitative Data for Analogous Reactions:

Applications and Significance

Although specific applications for this compound are not extensively documented, its structure suggests its potential as a valuable intermediate in several areas:

-

Pharmaceutical Synthesis: The presence of a reactive chlorine atom allows for its use as a building block to introduce the N,N-dimethylpropanamide moiety into larger, more complex molecules. A patent describes a substituted 3-chloro-n-[3-(pyrimidin-2-ylamino)phenyl]propanamide compound, indicating the relevance of this core structure in medicinal chemistry.[5] The related compound, 3-chloro-N,N-dimethylpropan-1-amine, is a known intermediate in the synthesis of various pharmaceuticals.[6][7][8]

-

Agrochemicals: Similar to its potential in pharmaceuticals, this compound could serve as a precursor for the synthesis of novel pesticides and herbicides.

-

Material Science: The functional groups present in this compound could be utilized in the synthesis of specialty polymers and other materials.

Safety and Handling

3-chloropropionyl chloride (precursor):

-

Hazards: Corrosive, causes severe skin burns and eye damage. Lachrymator. Reacts violently with water.

-

Handling: Should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Storage: Store in a cool, dry place away from moisture.

Dimethylamine (reactant):

-

Hazards: Flammable gas, toxic if inhaled. Causes severe skin burns and eye damage.

-

Handling: Should be handled as a solution in a fume hood with appropriate PPE.

-

Storage: Store in a well-ventilated area.

This compound (product):

-

Hazards: While specific data is limited, it should be handled with care as a potentially hazardous chemical. Assume it may be an irritant and harmful if swallowed or absorbed through the skin.

-

Handling: Use standard laboratory PPE when handling.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a chemical intermediate with potential applications in various fields, particularly in the synthesis of pharmaceuticals and other bioactive molecules. While its specific history is not well-documented, its synthesis can be reliably achieved through the amidation of 3-chloropropionyl chloride with dimethylamine. This guide provides a comprehensive overview of the most probable synthetic route, along with essential information for its laboratory preparation and handling. Further research into the applications and biological activity of this compound and its derivatives could reveal its full potential in drug discovery and development.

References

- 1. Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Continuous Flow Production of 3-Chloropropionyl Chloride_Chemicalbook [chemicalbook.com]

- 3. JPH11199540A - Production of 3-chloropropionyl chloride - Google Patents [patents.google.com]

- 4. 3-chloro-N,N-dimethyl-3-phenylpropan-1-amine - Opulent Pharma [opulentpharma.com]

- 5. CA2881991A1 - Substituted 3-chloro-n-[3-(pyrimidin-2-ylamino)phenyl]propanamide compound, and salts thereof - Google Patents [patents.google.com]

- 6. nbinno.com [nbinno.com]

- 7. Page loading... [wap.guidechem.com]

- 8. 3-Chloro-1-(N,N-dimethyl)propylamine | 109-54-6 [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for N-Alkylation with 3-chloro-N,N-dimethylpropanamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylation is a fundamental chemical transformation in organic synthesis, crucial for the construction of complex molecules, particularly in the development of novel pharmaceutical agents. The introduction of an alkyl group onto a nitrogen atom can significantly modulate the biological activity, pharmacokinetic properties, and physicochemical characteristics of a molecule. 3-chloro-N,N-dimethylpropanamide is a versatile, yet not widely documented, alkylating agent. Its structure incorporates a reactive primary alkyl chloride and a polar amide functional group, offering the potential for the introduction of a 3-(dimethylamino)-3-oxopropyl moiety onto primary and secondary amines. This functional group can serve as a key building block or a pharmacophore in drug discovery programs.

These application notes provide a detailed, generalized protocol for the N-alkylation of primary and secondary amines using this compound. It is important to note that specific literature precedence for this exact transformation is limited. Therefore, the following protocols are based on established principles of nucleophilic substitution reactions between amines and alkyl halides.[1][2] Optimization of the reaction conditions for specific substrates is highly recommended.

Reaction Principle

The N-alkylation reaction with this compound proceeds via a nucleophilic substitution mechanism (SN2). The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom bearing the chlorine atom, leading to the displacement of the chloride ion and the formation of a new carbon-nitrogen bond. A base is typically required to neutralize the hydrochloric acid generated during the reaction and to deprotonate the amine, thereby increasing its nucleophilicity.

Experimental Protocols

General Protocol for N-Alkylation of Primary and Secondary Amines

This protocol provides a general procedure for the N-alkylation of a generic amine with this compound.

Materials:

-

Amine (primary or secondary)

-

This compound

-

Base (e.g., potassium carbonate (K₂CO₃), triethylamine (Et₃N), or diisopropylethylamine (DIPEA))

-

Anhydrous solvent (e.g., acetonitrile (MeCN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO))

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating is required)

-

Inert atmosphere (e.g., nitrogen or argon)

-

Standard work-up and purification reagents (e.g., water, brine, organic solvent for extraction, drying agent like sodium sulfate or magnesium sulfate, silica gel for column chromatography)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the amine (1.0 equivalent) and the chosen anhydrous solvent.

-

Addition of Base: Add the base (1.5-2.0 equivalents). The choice and amount of base will depend on the reactivity of the amine and the specific reaction conditions.

-

Addition of Alkylating Agent: Add this compound (1.0-1.2 equivalents) to the reaction mixture. The addition can be done portion-wise or via a syringe if it is a liquid.

-

Reaction Conditions: Stir the reaction mixture at room temperature or heat to an appropriate temperature (e.g., 50-80 °C). The optimal temperature and reaction time will need to be determined by monitoring the reaction progress.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting amine is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

If an inorganic base was used, filter the mixture to remove the solid.

-

Quench the reaction by adding water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.

Data Presentation

| Entry | Amine Substrate | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | e.g., Aniline | K₂CO₃ (2.0) | MeCN | 80 | 24 | e.g., 65 |

| 2 | e.g., Aniline | Et₃N (2.0) | DMF | 60 | 18 | e.g., 72 |

| 3 | e.g., Piperidine | K₂CO₃ (1.5) | MeCN | RT | 12 | e.g., 85 |

| 4 | e.g., Piperidine | DIPEA (1.5) | DMSO | RT | 10 | e.g., 90 |

Mandatory Visualization

Experimental Workflow for N-Alkylation

The following diagram illustrates the general workflow for the N-alkylation of an amine with this compound.

Caption: General experimental workflow for N-alkylation.

Signaling Pathway Analogy: Nucleophilic Attack

The following diagram provides a simplified representation of the key chemical transformation, analogous to a signaling event where a nucleophile is "activated" by a base to "target" an electrophile.

Caption: Nucleophilic substitution pathway analogy.

Troubleshooting and Optimization

-

Low Conversion: If the reaction shows low conversion of the starting amine, consider increasing the reaction temperature, using a stronger base, or switching to a more polar aprotic solvent like DMF or DMSO.

-

Over-alkylation: For primary amines, the formation of the di-alkylated product can be a significant side reaction. To minimize this, use a slight excess of the primary amine relative to the alkylating agent and add the alkylating agent slowly to the reaction mixture.

-

Substrate Reactivity: The reactivity of the amine will significantly influence the reaction conditions. Electron-rich amines are generally more nucleophilic and may react under milder conditions. Electron-deficient amines may require more forcing conditions (higher temperatures, stronger bases).

Safety Precautions

-

This compound is an alkylating agent and should be handled with care. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Work in a well-ventilated fume hood.

-

Consult the Safety Data Sheet (SDS) for this compound and all other reagents before use.

References

Application Notes and Protocols for the Quantification of 3-chloro-N,N-dimethylpropanamide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical quantification of 3-chloro-N,N-dimethylpropanamide. The following sections outline methodologies employing Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), which are common techniques for the analysis of small organic molecules.

Introduction

This compound is a chemical compound that may be of interest in various research and development settings, including as a potential impurity or intermediate in synthetic processes. Accurate and precise quantification is crucial for quality control and safety assessment. This document presents protocols for its determination in relevant sample matrices.

Analytical Methods

Two primary analytical methods are presented for the quantification of this compound:

-

Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and selective method suitable for the determination of volatile and semi-volatile compounds.

-

High-Performance Liquid Chromatography (HPLC) with UV or MS detection: A versatile method for the separation and quantification of a wide range of compounds.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the quantification of this compound. The method involves the volatilization of the sample followed by separation on a chromatographic column and detection by a mass spectrometer.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation (Liquid Samples - e.g., reaction mixtures, wastewater):

-

To 1 mL of the liquid sample, add a suitable internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample).

-

Perform a liquid-liquid extraction by adding 2 mL of a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Vortex the mixture for 1 minute and then centrifuge to separate the layers.

-